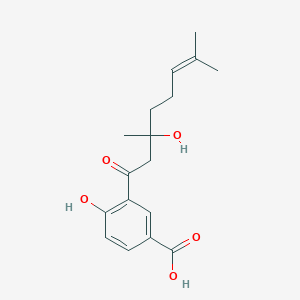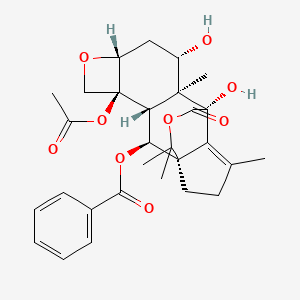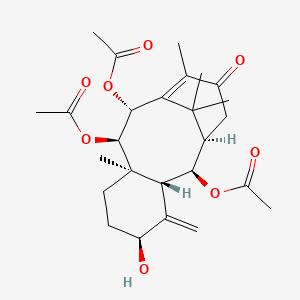
Taxinine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxinine A is a natural product found in Taxus cuspidata, Taxus mairei, and other organisms with data available.
Applications De Recherche Scientifique
Bioactivity and Chemical Derivatization
- Bioactive Taxoids in Taxus cuspidata : Taxinine A, among other taxoids, has shown properties that reduce depolymerization of microtubules and increase cellular accumulation of vincristine in multidrug-resistant tumor cells. Chemical derivatization of taxinine has led to the discovery of unusual reactions and bioactivity of taxinine derivatives (Kobayashi & Shigemori, 2002).
Cytotoxic Activity
- Taxines from Taxus wallichiana : Taxinine A isolated from Taxus wallichiana demonstrated moderate cytotoxic activity against lung cancer cell line A549 in vitro (Prasain et al., 2001).
- Conversion to Taxinine NN-1 for Anticancer Activity : An efficient conversion of taxinine to taxinine NN-1, an agent showing significant activities as a modulator of multidrug-resistant cancer cells, has been developed (Zhang, Wang, Hirose, & Ando, 2002).
Modulation of Multidrug-Resistant Tumor Cells
- Neutral Taxoids as Modulators : Taxinine A and related compounds from Taxus cuspidata have been identified as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).
Suppression of Superoxide Generation
- Tricyclic Diterpenoids Effect on Human Neutrophils : Taxinine A from Taxus media var. Hicksii significantly suppressed superoxide generation induced by various stimulants in human neutrophils (Tong et al., 2009).
Selective Inhibition of DNA Polymerase
- Taxol Derivatives as DNA Polymerase Inhibitors : Taxinine A has been identified as a selective inhibitor of DNA polymerase alpha and beta, differentiating it from other taxol derivatives (Oshige et al., 2004).
Antiproliferative Effects
- Activity against Tumor Cells : Taxinine A and related compounds from Taxus cuspidata showed significant anti-proliferative activities against various cancer cell lines, including HeLa and HAC-2 (Zhang Hong-zhen, 2010).
Antifungal Activities
- Compounds from Taxus cuspidata against Pathogenic Fungi : Taxinine A exhibited antifungal activity against several plant pathogenic fungi, suggesting potential use in plant protection (Tachibana, Ishikawa, & Itoh, 2005).
MDR Reversal Agents
- 5-O-benzoylated Taxinine K in MDR Reversal : A synthesized derivative of taxinine, 5-O-benzoylated taxinine K, was found to reverse P-glycoprotein and multidrug resistance protein-mediated drug resistance (Okumura et al., 2000).
Synthesis Studies for Antitumor Activity
- Synthesis of Taxinine Analogues : Studies have been conducted on the synthesis of taxinine analogues to explore their potential as orally active multidrug resistance reversal agents in cancer (Zhao, Gu, Yin, & Chen, 2004).
Propriétés
Nom du produit |
Taxinine A |
|---|---|
Formule moléculaire |
C26H36O8 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1 |
Clé InChI |
OQXJKHGIAZCMBX-SOIIJPRYSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |
Synonymes |
taxinine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
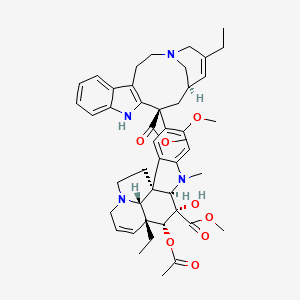
![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)
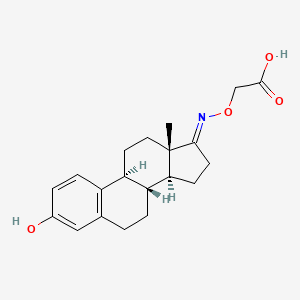
![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)
![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)
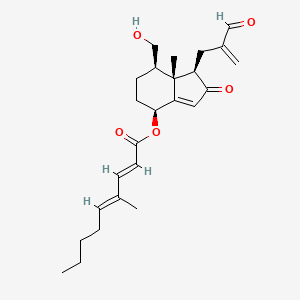
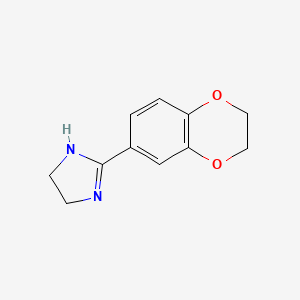
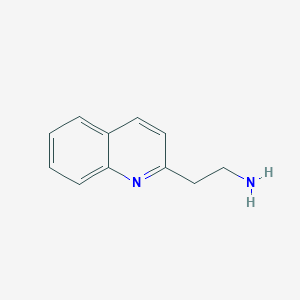
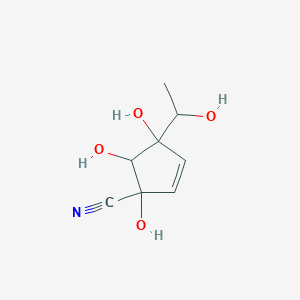
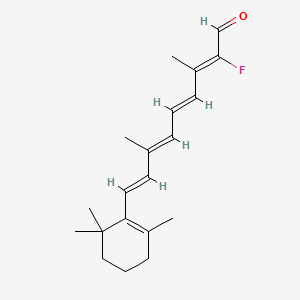
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)
